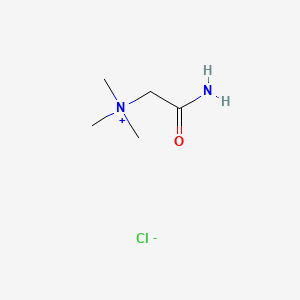

Carbamylmethyltrimethylammonium chloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2-amino-2-oxoethyl)-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c1-7(2,3)4-5(6)8;/h4H2,1-3H3,(H-,6,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOYUSQRHBBSWFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(=O)N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16676-65-6 | |

| Record name | Ammonium, (carbamoylmethyl)trimethyl-, chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016676656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

(2-Amino-2-oxoethyl)trimethylammonium chloride CAS number and synonyms

An In-depth Technical Guide to (2-Amino-2-oxoethyl)trimethylammonium chloride: Synthesis, Properties, and Potential Applications

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of (2-Amino-2-oxoethyl)trimethylammonium chloride, a quaternary ammonium compound with potential applications in research and development. Due to the limited availability of information on this specific molecule in commercial and public databases, this document synthesizes information from related compounds and established chemical principles to offer a prospective guide on its synthesis, properties, and potential utility.

Chemical Identity and Nomenclature

For clarity, this guide will refer to the compound by its structural name and proposed systematic name. It is important to distinguish it from structurally related, yet distinct, compounds:

| Compound Name | CAS Number | Key Structural Difference |

| Betaine hydrochloride | 590-46-5[1] | Carboxylic acid instead of an amide |

| (2-Aminoethyl)trimethylammonium chloride hydrochloride | 3399-67-5[2][3][4] | Ethylamine backbone instead of an acetamide |

| N,N,N-Trimethyl-2-oxoethan-1-aminium chloride hydrate | 92397-80-3[5] | Aldehyde instead of an amide |

A comprehensive list of synonyms for the target compound is not available. However, based on its structure, potential synonyms could include:

-

Glycinamide quaternary ammonium salt

-

(Trimethylammonio)acetamide chloride

-

Betaine amide chloride

Proposed Synthesis Pathway

The synthesis of (2-Amino-2-oxoethyl)trimethylammonium chloride can be logically approached through the quaternization of a suitable amine precursor. A plausible and efficient method involves the reaction of 2-chloroacetamide with trimethylamine. This is a standard method for synthesizing quaternary ammonium salts.[6]

The proposed reaction is as follows:

2-Chloroacetamide + Trimethylamine → (2-Amino-2-oxoethyl)trimethylammonium chloride

This reaction follows a nucleophilic substitution mechanism where the nitrogen atom of trimethylamine attacks the electrophilic carbon atom of 2-chloroacetamide, displacing the chloride ion.

Visualizing the Synthesis Workflow

Caption: Proposed synthesis workflow for (2-Amino-2-oxoethyl)trimethylammonium chloride.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet plausible, experimental protocol for the synthesis of (2-Amino-2-oxoethyl)trimethylammonium chloride.

Materials:

-

2-Chloroacetamide

-

Trimethylamine (gas or solution in a suitable solvent like ethanol)

-

Anhydrous ethanol (or another suitable polar aprotic solvent)

-

Diethyl ether (for precipitation/washing)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Schlenk line or nitrogen balloon (for inert atmosphere)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 2-chloroacetamide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen).

-

Addition of Trimethylamine: Cool the solution in an ice bath. Slowly bubble trimethylamine gas through the solution or add a solution of trimethylamine in ethanol dropwise with vigorous stirring. The reaction is exothermic, so maintaining a low temperature is crucial to prevent side reactions.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the precipitation of the quaternary ammonium salt product, which is often less soluble in the reaction solvent than the starting materials.

-

Isolation of Crude Product: Once the reaction is complete, the crude product may precipitate out of the solution. If not, the volume of the solvent can be reduced under reduced pressure. The product can then be precipitated by adding a less polar solvent, such as diethyl ether. The resulting solid is collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

-

Drying and Characterization: The purified product should be dried under vacuum to remove any residual solvent. The final product should be characterized by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis to confirm its structure and purity.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of (2-Amino-2-oxoethyl)trimethylammonium chloride based on its structure and data from analogous compounds.

| Property | Predicted Value/Information | Justification |

| Molecular Formula | C₅H₁₃ClN₂O | Based on the chemical structure |

| Molecular Weight | 152.62 g/mol | Calculated from the molecular formula |

| Appearance | White to off-white crystalline solid | Typical for quaternary ammonium salts |

| Solubility | Highly soluble in water and polar protic solvents (e.g., ethanol). Sparingly soluble in nonpolar organic solvents. | The ionic nature of the quaternary ammonium group and the polar amide group confer high polarity. |

| Melting Point | Likely a high melting point with decomposition | Quaternary ammonium salts are ionic and typically have high melting points. For example, Betaine HCl has a melting point of 241-242 °C.[7] |

| Hygroscopicity | Likely hygroscopic | Many quaternary ammonium salts readily absorb moisture from the air. |

Potential Applications in Research and Drug Development

While specific applications for (2-Amino-2-oxoethyl)trimethylammonium chloride are not documented, its structure suggests several areas of potential interest for researchers and drug development professionals.

-

Drug Delivery: Quaternary ammonium compounds are known to interact with cell membranes and can be used to enhance the delivery of therapeutic agents.[2] The presence of the amide group could offer further opportunities for hydrogen bonding and specific interactions.

-

Biocompatible Materials: The glycinamide backbone is derived from an amino acid, suggesting that this compound could be a building block for creating biocompatible polymers or modifying surfaces of biomedical devices.

-

Surfactants and Formulation Excipients: Quaternary ammonium salts often exhibit surfactant properties.[2] This compound could be investigated as a cationic surfactant or as a stabilizing agent in pharmaceutical formulations.

-

Antimicrobial Agents: Many quaternary ammonium compounds possess antimicrobial properties. The unique structure of this compound may offer a novel scaffold for the development of new antimicrobial agents.

-

Organic Synthesis: As a phase-transfer catalyst or as a building block in more complex molecular architectures.[6]

Safety and Handling (General Precautions)

Specific toxicity data for (2-Amino-2-oxoethyl)trimethylammonium chloride is not available. However, based on related compounds, the following general safety precautions should be observed:

-

Eye and Skin Irritation: Many quaternary ammonium salts are irritants. Appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn.

-

Inhalation: Avoid inhaling dust or aerosols. Work in a well-ventilated area or use a fume hood.

-

Ingestion: Avoid ingestion.

It is highly recommended to consult the Safety Data Sheet (SDS) for any chemical before use. For a novel compound like this, it should be handled with the assumption that it is potentially hazardous.

Conclusion

(2-Amino-2-oxoethyl)trimethylammonium chloride represents a potentially interesting, yet underexplored, chemical entity. This guide provides a foundational understanding of its likely synthesis, properties, and potential applications based on established chemical principles and data from analogous structures. Further research is necessary to fully characterize this compound and explore its utility in various scientific and industrial fields.

References

-

PubChem. (n.d.). Ethanaminium, N,N,N-trimethyl-2-[(1-oxo-2-propenyl)amino]-, chloride. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, December 4). Ethanaminium, N,N,N-trimethyl-2-[(1-oxo-2-propen-1-yl)oxy]-, chloride (1:1), polymer with 2-propenamide - Substance Details. Retrieved from [Link]

-

PubChem. (n.d.). Betaine. Retrieved from [Link]

-

Li, Y., et al. (2022). Synthesis and Performance of Double-Chain Quaternary Ammonium Salt Glucosamide Surfactants. Molecules, 27(7), 2135. Retrieved from [Link]

-

NIST. (n.d.). Betaine Hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). (2-Aminoethyl)trimethylammonium chloride, hydrochloride. Retrieved from [Link]

-

Chemsrc. (2025, August 20). Betaine Hydrochloride | CAS#:590-46-5. Retrieved from [Link]

-

Li, Y., et al. (2022). Synthesis and Performance of Double-Chain Quaternary Ammonium Salt Glucosamide Surfactants. PubMed Central. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, December 4). Ethanaminium, 2-[(aminocarbonyl)oxy]-N,N,N-trimethyl-, chloride (1:1) - Substance Details. Retrieved from [Link]

-

MDPI. (2025, October 1). The Synthesis of Novel Glucosylamide Organosilicon Quaternary Ammonium Salts and Long-Lasting Modification of Different Materials. Retrieved from [Link]

-

Inxight Drugs. (n.d.). ACETAMIDOETHYL PG-TRIMONIUM CHLORIDE. Retrieved from [Link]

- Google Patents. (n.d.). CN105503777A - Preparation method of quaternary ammonium salt GTMAC.

-

Quora. (2015, November 9). How are quaternary ammonium salts synthesized?. Retrieved from [Link]

-

The Good Scents Company. (n.d.). acetamidoethyl PG-trimonium chloride, 167614-36-0. Retrieved from [Link]

- Google Patents. (n.d.). CN109438252B - A kind of synthesis technique of tris(2-aminoethyl)amine.

Sources

- 1. Betaine Hydrochloride [webbook.nist.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. (2-Aminoethyl)trimethylammonium chloride hydrochloride | CAS 3399-67-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. (2-AMINOETHYL)TRIMETHYLAMMONIUM CHLORIDE HYDROCHLORIDE | 3399-67-5 [chemicalbook.com]

- 5. 92397-80-3|N,N,N-Trimethyl-2-oxoethan-1-aminium chloride hydrate|BLD Pharm [bldpharm.com]

- 6. quora.com [quora.com]

- 7. Betaine Hydrochloride | CAS#:590-46-5 | Chemsrc [chemsrc.com]

Technical Guide: Stability Profile & Degradation Kinetics of Carbamylmethyltrimethylammonium Chloride

This guide serves as a definitive technical resource on the stability profile of Carbamylmethyltrimethylammonium chloride (Carbachol) in aqueous systems. It is designed for pharmaceutical scientists and formulation engineers, moving beyond basic data to explore the mechanistic causality of degradation and self-validating analytical protocols.

Executive Technical Summary

Carbamylmethyltrimethylammonium chloride (Carbachol) exhibits superior hydrolytic stability compared to acetylcholine due to the resonance stabilization of its carbamate ester linkage. However, it remains susceptible to specific acid-base catalyzed hydrolysis, yielding choline, ammonia, and carbon dioxide.

The stability profile is non-linear with respect to pH, exhibiting a stability maximum near pH 3.0 – 4.0 . Aqueous formulations are compatible with steam sterilization (autoclaving) only when buffered to this range.[1] Unbuffered solutions subjected to thermal stress risk a "pH drift spiral" where hydrolysis releases ammonia, raising the pH and further accelerating base-catalyzed degradation.

Chemical Identity & Physicochemical Basis

To control stability, one must first understand the molecule's inherent vulnerabilities.

| Property | Specification | Implication for Stability |

| Chemical Structure | Quaternary ammonium confers permanent charge; Carbamate ester is the hydrolytic weak point. | |

| Molecular Weight | 182.65 g/mol | Small molecule; high diffusivity in matrices. |

| Solubility | ~1 g/mL (Water) | Highly hydrophilic; prone to hydrolytic attack in aqueous bulk. |

| Hygroscopicity | High | Solid state must be protected from moisture to prevent deliquescence and pre-solvation hydrolysis. |

| Chromophore | Negligible | Lacks strong UV absorption >210 nm, complicating standard HPLC-UV analysis. |

Degradation Mechanism: The Hydrolytic Pathway

The primary degradation pathway is the hydrolysis of the carbamate ester. Unlike simple esters, the carbamate hydrolysis involves a carbamic acid intermediate which spontaneously decarboxylates.

The Pathway

-

Nucleophilic Attack: Water/Hydroxide attacks the carbonyl carbon of the carbamate.

-

Cleavage: The ester bond breaks, releasing Choline and Carbamic Acid .

-

Decomposition: Carbamic acid is unstable and rapidly decomposes into Ammonia (

) and Carbon Dioxide (

Critical Insight: The release of Ammonia is a self-accelerating factor. In unbuffered systems,

Pathway Visualization

Figure 1: Hydrolytic degradation pathway of Carbachol showing the autocatalytic potential of ammonia release.

Factors Affecting Stability

pH Rate Profile

The hydrolysis follows pseudo-first-order kinetics (

-

Acidic Region (pH < 3): Specific acid catalysis dominates. Rate decreases as pH increases.

-

Stability Window (pH 3.0 – 5.0): The inflection point of maximum stability. Formulations should target pH 3.5 .

-

Alkaline Region (pH > 6): Specific base catalysis dominates. The rate constant increases logarithmically with pH.

Thermal Stability & Autoclaving

Carbachol solutions are unique in their ability to withstand autoclaving (121°C, 15 min), but only under strict buffering .

-

Buffered (pH 3.5 - 5.0): < 1% degradation typically observed.

-

Unbuffered: Up to 5% degradation.[1][2] The heat accelerates hydrolysis; the generated ammonia raises pH; the cooling phase then continues degradation at a higher rate due to the pH shift.

Ionic Strength & Buffer Species

While specific buffer catalysis is generally low for carbamates compared to esters, phosphate buffers can sometimes exhibit nucleophilic catalysis. Citrate or Acetate buffers (pH 3.5–4.5) are preferred for maintaining the stability window.

Stability-Indicating Analytical Methodology

Because Carbachol lacks a strong chromophore, standard UV detection is insufficient for detecting low-level degradants. The following protocol utilizes HILIC-CAD (Charged Aerosol Detection) or Ion-Pair HPLC-UV (low wavelength).

Recommended Protocol: HILIC-CAD

This method separates the highly polar parent drug from the choline degradant without aggressive ion-pairing reagents that degrade column life.

-

Column: Amide or Silica-based HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 100 mM Ammonium Formate (pH 3.0).

-

Mobile Phase B: Acetonitrile.[3]

-

Gradient: 90% B to 50% B over 10 minutes.

-

Detector: Charged Aerosol Detector (CAD) or ELSD.

-

Why CAD? It provides uniform response for non-chromophoric species like Choline and Carbachol.

-

Alternative Protocol: Ion-Pair HPLC-UV

-

Mobile Phase: Phosphate buffer (pH 3.0) + Hexanesulfonic acid (Ion pair reagent).

-

Detection: UV at 205-210 nm.

-

Risk: Low sensitivity; baseline noise from buffer components.

Method Validation Workflow

Figure 2: Validation logic for a stability-indicating assay, emphasizing specificity against degradants.

Experimental Protocols for Stability Assessment

Protocol A: Forced Degradation (Stress Testing)

Purpose: To identify degradation products and validate the analytical method's specificity.

-

Preparation: Prepare a 1 mg/mL Carbachol stock solution.

-

Acid Stress: Add 0.1 N HCl. Heat at 60°C for 4 hours.

-

Base Stress: Add 0.1 N NaOH. Store at Room Temp for 1 hour (Base hydrolysis is rapid; heating may destroy degradants completely).

-

Oxidative Stress: Add 3%

. Store at Room Temp for 24 hours. -

Analysis: Neutralize samples and inject onto the HPLC.

-

Success Criterion: Mass balance > 95% (Sum of assay + impurities).

-

Protocol B: Accelerated Stability (Arrhenius Prediction)

Purpose: To estimate shelf-life at 25°C.

-

Samples: Prepare buffered formulations (pH 3.5, 5.0, 7.0) in sealed glass ampoules.

-

Incubation: Store replicates at 40°C, 50°C, and 60°C.

-

Sampling: Pull samples at T=0, 1, 2, 4, and 8 weeks.

-

Calculation:

-

Plot

vs Time to determine rate constant -

Plot

vs -

Extrapolate to 298 K (25°C) to predict

. -

Calculate

(Shelf life) =

-

Formulation & Storage Recommendations

Based on the degradation kinetics and physicochemical properties, the following strategies are recommended for drug development:

-

Buffer Selection: Use Acetate or Citrate buffer to maintain pH between 3.0 and 4.5. Avoid Phosphate buffers if possible near neutral pH to prevent potential general base catalysis.

-

Sterilization: Autoclaving is permissible only if the solution is buffered. For unbuffered solutions, use sterile filtration (0.22 µm).

-

Preservatives: If using multi-dose containers, Benzalkonium Chloride (0.005% - 0.01%) is the standard compatible preservative. It remains stable at the target pH of 3.5.

-

Packaging:

-

Use Type I Glass to prevent alkali leaching (which would catalyze hydrolysis).

-

Protect from light (Amber glass or opaque LDPE) to prevent secondary photo-degradation, although hydrolysis is the primary risk.

-

References

-

Basinc.com. (n.d.). Method Development And Validation Of An HPLC Assay For Choline In Carbachol Formulations. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5831, Carbachol. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Carbachol, 99%, Thermo Scientific.[4] Retrieved from [Link]

-

Science.gov. (2012). Stability-indicating HPLC method for determination of pharmaceuticals. Retrieved from [Link]

-

Discovery Journals. (2021). A novel validated method for estimation of Carbachol in ophthalmic preparations. Retrieved from [Link]

Sources

- 1. Carbachol | C6H15ClN2O2 | CID 5831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US4216156A - Stable concentrated solution of glycidyltrimethylammonium chloride and process for preparing stable concentrated solutions of glycidyltrimethylammonium chloride - Google Patents [patents.google.com]

- 3. Separation of Carbachol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. Carbachol, 99%, Thermo Scientific 25g, Quantity: 25g | Fisher Scientific [fishersci.at]

An In-depth Technical Guide to the Thermodynamic Properties of Trimethylglycinamide Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylglycinamide chloride, a derivative of the well-known osmolyte glycine betaine, presents significant interest in the fields of biochemistry and pharmaceutical sciences. Its potential to influence protein stability, solubility, and molecular interactions underscores the critical need for a thorough understanding of its thermodynamic properties. This guide provides a comprehensive framework for the experimental and computational characterization of trimethylglycinamide chloride. It is designed to equip researchers with the necessary protocols and theoretical underpinnings to determine key thermodynamic parameters, thereby facilitating its application in drug formulation and development. This document moves beyond a simple recitation of methods, offering a rationale for experimental design and data interpretation rooted in established scientific principles.

Introduction: The Significance of Trimethylglycinamide Chloride in a Thermodynamic Context

Trimethylglycinamide chloride is structurally related to glycine betaine, an amphiphilic compound known for its role as a compatible solute that protects cells from osmotic stress.[1] Glycine betaine and its derivatives are of considerable interest in drug development for their potential to stabilize therapeutic proteins and modulate their interactions.[2][3] A comprehensive understanding of the thermodynamic properties of trimethylglycinamide chloride is paramount for predicting its behavior in solution, its interactions with biomolecules, and its overall impact on the stability of pharmaceutical formulations.

This guide outlines a multi-faceted approach to systematically determine the thermodynamic profile of trimethylglycinamide chloride. We will explore key experimental techniques and computational methods, providing not just the "how" but also the "why" behind these scientific investigations.

Fundamental Thermodynamic Parameters and Their Implications

A complete thermodynamic characterization of trimethylglycinamide chloride involves the determination of several key parameters. Each provides a piece of the puzzle in understanding the molecule's behavior.

| Thermodynamic Parameter | Symbol | Significance in Drug Development |

| Enthalpy of Formation | ΔfH° | Represents the energy change upon formation of the compound from its constituent elements. Essential for understanding the molecule's intrinsic stability. |

| Heat Capacity | C_p | Measures the amount of heat required to raise the temperature of the substance. Provides insights into the molecule's structural fluctuations and its interactions with the solvent. |

| Gibbs Free Energy of Interaction | ΔG | Determines the spontaneity of binding processes with target molecules (e.g., proteins). A negative ΔG indicates a favorable interaction. |

| Enthalpy of Interaction | ΔH | The heat change associated with a binding event. It reveals the nature of the forces driving the interaction (e.g., hydrogen bonding, van der Waals forces). |

| Entropy of Interaction | ΔS | Represents the change in randomness or disorder during a binding event. It is often driven by the release of water molecules from interacting surfaces. |

Experimental Determination of Thermodynamic Properties

A combination of calorimetric and spectroscopic techniques is essential for a thorough experimental investigation of trimethylglycinamide chloride.

Calorimetric Approaches: Direct Measurement of Heat Changes

Calorimetry provides a direct measure of the heat changes associated with physical and chemical processes, offering invaluable insights into the thermodynamics of trimethylglycinamide chloride.

ITC is a powerful technique for studying the thermodynamics of binding interactions in solution.[4][5] It directly measures the heat released or absorbed during the binding of a ligand to a macromolecule.

Experimental Protocol for ITC:

-

Sample Preparation:

-

Prepare a solution of the target macromolecule (e.g., a model protein) in a suitable buffer and place it in the sample cell of the calorimeter.

-

Prepare a solution of trimethylglycinamide chloride in the same buffer and load it into the injection syringe.

-

-

Titration:

-

Perform a series of small, sequential injections of the trimethylglycinamide chloride solution into the sample cell.

-

The instrument measures the heat change associated with each injection.

-

-

Data Analysis:

-

The raw data, a series of heat-flow peaks, is integrated to determine the heat change per injection.

-

Plotting the heat change against the molar ratio of the reactants yields a binding isotherm.

-

Fitting the binding isotherm to a suitable binding model allows for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.[4]

-

Causality Behind Experimental Choices: The choice of buffer is critical to minimize heats of dilution and buffer ionization effects. The concentrations of the reactants should be chosen carefully to ensure a well-defined binding isotherm.

Diagram of the ITC Workflow:

Caption: Workflow for Isothermal Titration Calorimetry.

DSC is used to measure the heat capacity of a substance as a function of temperature.[6] This is crucial for understanding how trimethylglycinamide chloride affects the thermal stability of proteins and for determining its own phase behavior.

Experimental Protocol for DSC:

-

Sample Preparation:

-

Accurately weigh a small amount of trimethylglycinamide chloride solution into a DSC pan.

-

Prepare a reference pan containing the same buffer.

-

-

Thermal Scan:

-

Place the sample and reference pans in the DSC instrument.

-

Scan a range of temperatures at a constant rate, measuring the differential heat flow between the sample and the reference.

-

-

Data Analysis:

-

The resulting thermogram plots heat flow versus temperature.

-

The heat capacity (Cp) can be determined from the heat flow.

-

Phase transitions, such as melting or unfolding of a protein in the presence of the compound, appear as peaks in the thermogram.

-

Diagram of the DSC Experimental Process:

Caption: Differential Scanning Calorimetry Experimental Workflow.

Spectroscopic Techniques: Probing Molecular Structure and Dynamics

Spectroscopic methods provide complementary information to calorimetry by probing the structural and dynamic properties of trimethylglycinamide chloride and its interactions at a molecular level.

These vibrational spectroscopy techniques can be used to study the conformational changes of trimethylglycinamide chloride and its influence on the secondary structure of proteins.[7][8] Temperature-dependent studies can reveal changes in hydrogen bonding and other intermolecular interactions.

Experimental Protocol for Temperature-Dependent IR/Raman Spectroscopy:

-

Sample Preparation: Prepare a concentrated solution of trimethylglycinamide chloride or a mixture with a model protein.

-

Spectral Acquisition: Acquire IR or Raman spectra over a range of temperatures using a temperature-controlled sample holder.

-

Data Analysis: Analyze changes in peak positions, intensities, and shapes to infer changes in molecular structure and interactions.

Computational Modeling: In Silico Prediction of Thermodynamic Properties

Computational methods, such as Density Functional Theory (DFT), can be employed to predict thermodynamic properties and provide a theoretical framework for interpreting experimental results.[9][10] DFT calculations can be used to determine the optimized geometry, vibrational frequencies, and electronic structure of trimethylglycinamide chloride, from which thermodynamic parameters like enthalpy of formation and heat capacity can be estimated.

Workflow for DFT Calculations:

Caption: Workflow for DFT-based Thermodynamic Property Calculation.

Synthesizing the Data: A Holistic View

The true power of this approach lies in the integration of data from these different techniques. For instance, the enthalpy of interaction determined by ITC can be correlated with structural changes observed by spectroscopy, and both can be rationalized through the lens of computational models.

Illustrative Data Summary Table:

The following table presents a template for summarizing the experimentally determined and computationally predicted thermodynamic properties of trimethylglycinamide chloride.

| Property | Experimental Value | Experimental Method | Computational Value | Computational Method |

| ΔfH° (kJ/mol) | To be determined | Combustion Calorimetry | To be calculated | DFT |

| Cp (J/mol·K) | To be determined | DSC | To be calculated | DFT |

| ΔG of binding to Protein X (kJ/mol) | To be determined | ITC | To be calculated | Molecular Docking/MD |

| ΔH of binding to Protein X (kJ/mol) | To be determined | ITC | To be calculated | Molecular Docking/MD |

| ΔS of binding to Protein X (J/mol·K) | To be determined | ITC | To be calculated | Molecular Docking/MD |

Conclusion

A thorough understanding of the thermodynamic properties of trimethylglycinamide chloride is essential for its rational application in drug development and other biotechnological fields. The integrated experimental and computational workflow outlined in this guide provides a robust framework for obtaining these critical data. By combining direct measurements of heat changes with insights into molecular structure and dynamics, researchers can build a comprehensive thermodynamic profile of this promising compound, paving the way for its effective use in stabilizing and formulating therapeutic agents.

References

- Singh, S., Singh, J., & Singh, R. (2014). Factor defining the effects of glycine betaine on the thermodynamic stability and internal dynamics of horse cytochrome C. PubMed.

- Felitsky, D. J., Cannon, J. G., Capp, M. W., Hong, J., Van, T. Y., Anderson, C. F., & Record, M. T. (2009). Interactions of the Osmolyte Glycine Betaine with Molecular Surfaces in Water: Thermodynamics, Structural Interpretation, and Prediction of m-Values. Biochemistry.

- Vollath, S., & Seelig, J. (2007). Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes. PMC.

- Active Thermochemical Tables. (n.d.).

- Active Thermochemical Tables. (n.d.).

- Nelson, P. N., & Tapper, A. (2022). Thermodynamic and kinetic models for acid chloride formation: A computational and theoretical mechanistic study. PubMed.

- St. A. Robotham, Z., Vu, H., & J. Marx, C. (2021). Enhanced catabolism of glycine betaine and derivatives provides improved osmotic stress protection in Methylorubrum extorquens PA1. PMC.

- Nelson, P. N., & Tapper, A. (2022). Thermodynamic and kinetic models for acid chloride formation: A computational and theoretical mechanistic study.

- Ali, H., Brown, M., & D'Souza, S. (2018). Real time calorimetric characterisation of clay - drug complex dispersions and particles.

- Valadez-Bustos, M. G., Aguado-Santacruz, G. A., Tiessen-Favier, A., Robledo-Paz, A., Muñoz-Orozco, A., Rascón-Cruz, Q., & Santacruz-Varela, A. (2020). Determination of Glycine Betaine by Periodide Method. CoLab.

- Jusko, P., Jelmini, B., & Ryjáček, F. (2024). Gas-Phase Infrared Action Spectroscopy of CH2Cl+ and CH3ClH+: Likely Protagonists in Chlorine Astrochemistry. PMC.

- El-Adl, M. I., & El-Adl, M. I. (2021).

- Naterer, G. F., & Naterer, G. F. (2010). Thermodynamics and kinetics of the thermal decomposition of cupric chloride in its hydrolysis reaction. Memorial University Research Repository.

Sources

- 1. Determination of Glycine Betaine by Periodide Method | CoLab [colab.ws]

- 2. Factor defining the effects of glycine betaine on the thermodynamic stability and internal dynamics of horse cytochrome C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. acs.figshare.com [acs.figshare.com]

- 4. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Real time calorimetric characterisation of clay - drug complex dispersions and particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. memorial.scholaris.ca [memorial.scholaris.ca]

- 7. Gas-Phase Infrared Action Spectroscopy of CH2Cl+ and CH3ClH+: Likely Protagonists in Chlorine Astrochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spectroscopic and complementary thermodynamic study of liquid, supercooled, and glassy state of ethylene glycol - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Thermodynamic and kinetic models for acid chloride formation: A computational and theoretical mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis of Carbamylmethyltrimethylammonium Chloride via Ammonolysis of Betaine Esters

This Application Note is structured to provide a high-level, reproducible protocol for the synthesis of Carbamylmethyltrimethylammonium Chloride (also known as Betainamide Chloride or Betaine Amide ) via the ammonolysis of betaine esters.

Executive Summary & Chemical Identity

Target Molecule: Carbamylmethyltrimethylammonium chloride

Chemical Formula:

Crucial Distinction (Safety & Nomenclature):

Researchers must distinguish this target from Carbachol (Carbamylcholine chloride). Carbachol is an ester of carbamic acid (

Reaction Overview:

The synthesis proceeds via nucleophilic acyl substitution (ammonolysis) . The alkoxy group (

Mechanistic Pathway & Logic

The reaction is driven by the nucleophilicity of ammonia attacking the carbonyl carbon of the ester.[1][2] However, betaine esters are cationic surfactants and are prone to hydrolysis in the presence of water.

-

Why Anhydrous Conditions? Water competes with ammonia as a nucleophile. If water is present, the ester will hydrolyze back to the parent Betaine (Trimethylglycine), which forms an internal salt (zwitterion) and stops the reaction.

-

Why Methanolic Ammonia? Methanol is a polar protic solvent that dissolves the ionic betaine ester while maintaining anhydrous conditions. Saturated ammonia in methanol provides a high concentration of nucleophile to drive the equilibrium toward the amide.

Reaction Scheme Visualization

Figure 1: Mechanistic pathway of the ammonolysis reaction converting betaine ester to betaine amide.

Experimental Protocol

Materials & Reagents

| Reagent | Specification | Role |

| Betaine Ethyl Ester Chloride | >98% Purity, Dry | Starting Material |

| Ammonia Solution | 7N in Methanol (Anhydrous) | Reagent / Solvent |

| Diethyl Ether | ACS Reagent, Anhydrous | Precipitating Agent |

| Ethanol (Absolute) | 200 Proof | Recrystallization |

| Methanol | HPLC Grade, Dry | Solvent |

Step-by-Step Methodology

Step 1: Preparation of Reaction Vessel

-

Oven-dry a 250 mL round-bottom pressure flask (or heavy-walled glass tube) and a magnetic stir bar.

-

Purge the flask with nitrogen (

) or argon to ensure an inert, moisture-free atmosphere.

Step 2: Dissolution and Reaction

-

Weigh 10.0 g (approx. 55 mmol) of Betaine Ethyl Ester Chloride.

-

Rapidly transfer the solid into the flask to minimize moisture absorption (betaine esters are hygroscopic).

-

Add 50 mL of 7N Methanolic Ammonia (approx. 350 mmol, ~6.4 equivalents).

-

Note: A large excess of ammonia is required to drive the reaction to completion and prevent the reverse reaction.

-

-

Seal the pressure flask tightly.

-

Stir the mixture at Room Temperature (20–25°C) for 24 to 48 hours .

-

Optimization: If reaction is slow (monitored by TLC/NMR), mild heating to 40°C is permissible, but ensure the vessel is rated for the pressure generated by ammonia gas.

-

Step 3: Monitoring (Self-Validating Step)

-

Method: Take a 0.1 mL aliquot, evaporate the solvent, and dissolve in

for -

Endpoint Criteria: Complete disappearance of the ethyl ester signals (triplet at

ppm, quartet at

Step 4: Isolation and Purification

-

Evaporation: Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure (Rotary Evaporator) at 40°C to remove methanol and excess ammonia. A viscous oil or semi-solid residue will remain.

-

Precipitation: Dissolve the residue in a minimum amount of dry Absolute Ethanol (approx. 10-15 mL).

-

Add cold Diethyl Ether (approx. 100 mL) dropwise with vigorous stirring. The product should precipitate as a white crystalline solid.

-

Filtration: Filter the solid under a nitrogen blanket (to prevent moisture uptake) using a Schlenk frit or rapid vacuum filtration.

-

Drying: Dry the product in a vacuum desiccator over

for 12 hours.

Workflow Visualization

Figure 2: Operational workflow for the synthesis and purification of Betaine Amide.

Quality Control & Troubleshooting

Characterization Data (Expected)

| Technique | Parameter | Expected Result |

| Singlet, 9H, | ||

| Singlet, 2H, | ||

| Absence | No triplet/quartet (Ethyl group removed) | |

| IR Spectroscopy | Amide I | Strong band at 1650–1690 cm |

| Amide II | Band at 1600–1640 cm | |

| Solubility | Water/MeOH | Highly Soluble |

| Ether/Acetone | Insoluble |

Troubleshooting Matrix

| Issue | Probable Cause | Corrective Action |

| Product is an oil/sticky | Residual solvent or moisture | Triturate with dry acetone or ether; dry under high vacuum. |

| Low Yield | Hydrolysis of ester | Ensure all reagents are strictly anhydrous. Use fresh Methanolic Ammonia. |

| Incomplete Reaction | Insufficient Ammonia | Use a pressure vessel to keep |

References

-

Reagent Identity & Nomenclature

- PubChem Compound Summary for CID 67156 (Girard's Reagent T). Note: This reference distinguishes the hydrazide (Girard's T)

-

Source:

-

Betaine Ester Synthesis & Hydrolysis

- Lindstedt, M., et al. "Antimicrobial activity of betaine esters, quaternary ammonium amphiphiles which spontaneously hydrolyze into nontoxic components." Antimicrobial Agents and Chemotherapy, 1990.

-

Source:

- Ammonolysis of Esters (General Protocol): Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard text for Nucleophilic Acyl Substitution).

-

Specific Mention of Betaine Amide Synthesis

- Kuehnelt, D., et al. "Arsenobetaine amide: a novel arsenic species detected in several mushroom species." Scientific Reports, 2024. (Cites the synthesis of the nitrogen analogue, betaine amide, as a reference standard).

-

Source:

-

Patent Reference for Betaine Derivatives

- Denton, M., et al. "Synthesis of sequestration resins for water treatment." US Patent 8,975,340, 2015.

-

Source:

Sources

Synthesis of Long-Chain Alkyl Betainyl Amino Surfactants: A Detailed Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the synthesis of long-chain alkyl betainyl amino surfactants. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the synthetic pathways, experimental considerations, and characterization of this versatile class of amphoteric surfactants. Moving beyond a simple recitation of steps, this guide elucidates the underlying chemical principles and practical insights to empower researchers in their synthetic endeavors.

Introduction: The Significance of Long-Chain Alkyl Betainyl Amino Surfactants

Long-chain alkyl betainyl amino surfactants are zwitterionic molecules characterized by a positively charged quaternary ammonium group and a negatively charged carboxylate group, linked to a hydrophobic long-chain alkyl tail. This unique structure imparts a range of desirable properties, including excellent surface activity, mildness to skin and eyes, good foaming and cleansing capabilities, and stability over a wide pH range.[1][2] These attributes have led to their widespread use in personal care products, pharmaceuticals, and various industrial applications.[2] In the realm of drug development, their ability to interact with biological membranes and their low toxicity make them promising candidates as permeation enhancers and drug delivery vehicles.[3]

The general structure of an alkyl betaine consists of a hydrophilic head containing the zwitterionic betaine group and a hydrophobic tail, typically a C8-C22 alkyl chain. The length of this alkyl chain is a critical determinant of the surfactant's physicochemical properties, such as its critical micelle concentration (CMC), surface tension reduction, and viscosity.[[“]][5] Generally, as the alkyl chain length increases, the CMC decreases, and the surfactant becomes more surface-active.[[“]]

This guide will focus on two primary synthetic strategies for preparing long-chain alkyl betainyl amino surfactants:

-

Strategy A: Quaternization of a long-chain tertiary amine with a haloacetic acid or its salt. This is a widely used method for producing simple alkyl betaines.

-

Strategy B: A two-step process involving the amidation of a fatty acid followed by quaternization. This route is common for the industrial production of alkylamido betaines, such as cocamidopropyl betaine.

Synthetic Strategies and Protocols

Strategy A: Quaternization of Long-Chain Tertiary Amines

This method provides a direct route to N-alkyl betaines. The core of this synthesis is a nucleophilic substitution reaction where the tertiary amine attacks the electrophilic carbon of the haloacetate.

Diagrammatic Representation of Strategy A:

Caption: Synthetic workflow for N-alkyl betaines via quaternization.

This protocol details the synthesis of lauryl betaine, a common C12 alkyl betaine surfactant.[6][7]

Materials:

-

N,N-Dimethyldodecylamine

-

Sodium chloroacetate

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Diethyl ether

-

Deionized water

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

pH meter

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of N,N-Dimethyldodecylamine (Intermediate):

-

Rationale: This intermediate tertiary amine is the nucleophile in the subsequent quaternization step. While commercially available, it can also be synthesized from laurylamine.[7] A common laboratory-scale synthesis involves the Eschweiler-Clarke reaction, where laurylamine is methylated using formic acid and formaldehyde.[7]

-

In a reaction vessel, dissolve laurylamine in ethanol.

-

At 25-30 °C, slowly add formic acid, followed by the dropwise addition of formaldehyde solution at 40 °C.

-

After the addition is complete, heat the mixture to reflux until the evolution of carbon dioxide ceases.

-

Cool the reaction mixture to room temperature and adjust the pH to 8.5-9.0 with a 1M NaOH solution.

-

Transfer the mixture to a separatory funnel, wash with water, and dry the organic layer over anhydrous sodium sulfate to obtain N,N-dimethyldodecylamine.

-

-

Quaternization Reaction:

-

Rationale: This is the key step where the betaine structure is formed. The reaction is typically carried out in an aqueous or alcoholic medium. Maintaining an alkaline pH is crucial to ensure the carboxylate group of the product remains deprotonated and to neutralize any acid formed during the reaction.

-

In a three-necked flask equipped with a reflux condenser and dropping funnel, dissolve sodium chloroacetate in deionized water.

-

With stirring, add N,N-dimethyldodecylamine to the flask.

-

Heat the reaction mixture to 75-85 °C and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

-

Purification:

-

Rationale: Purification is essential to remove unreacted starting materials and byproducts. Acidification followed by recrystallization is an effective method for obtaining a high-purity product.

-

Cool the reaction mixture and acidify with concentrated HCl to precipitate the hydrochloride salt of the lauryl betaine.

-

Filter the precipitate and recrystallize it from an ethanol/diethyl ether mixture.

-

The purified hydrochloride salt can be converted to the zwitterionic form by dissolving it in water and passing it through a strong basic ion-exchange resin.

-

Finally, remove the water by distillation and dry the product under vacuum to obtain pure lauryl betaine.

-

Table 1: Reaction Parameters for Lauryl Betaine Synthesis

| Parameter | Value | Rationale |

| Molar Ratio (N,N-Dimethyldodecylamine : Sodium Chloroacetate) | 1 : 1.05-1.1 | A slight excess of the haloacetate ensures complete conversion of the tertiary amine. |

| Reaction Temperature | 75-85 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate without significant decomposition. |

| Reaction Time | 2-3 hours | Typically sufficient for near-complete conversion. Reaction progress should be monitored. |

| pH | 8.5-9.0 | Maintained with NaOH to keep the carboxylate deprotonated and neutralize any acid formed. |

Strategy B: Two-Step Synthesis via Amidation and Quaternization

This is a prevalent industrial method, especially for producing alkylamido betaines from natural fatty acid sources like coconut or palm oil.

Diagrammatic Representation of Strategy B:

Caption: Two-step synthesis of alkylamido betaines.

This protocol outlines the synthesis of CAPB, a widely used surfactant in personal care products, from coconut oil fatty acids and dimethylaminopropylamine (DMAPA).

Materials:

-

Coconut oil fatty acids (or coconut oil)

-

N,N-Dimethyl-1,3-propanediamine (DMAPA)

-

Sodium chloroacetate

-

Sodium hydroxide (NaOH)

-

Deionized water

Equipment:

-

Reaction vessel with a stirrer, thermometer, and condenser for water removal

-

Heating mantle

-

Vacuum source

Procedure:

-

Step 1: Amidation - Synthesis of Cocamidopropyl Dimethylamine (Amidoamine)

-

Rationale: This step forms the amide linkage between the fatty acid and DMAPA. The reaction is driven to completion by removing the water byproduct.

-

Charge the reaction vessel with coconut oil fatty acids and DMAPA.

-

Heat the mixture to 140-160 °C under a nitrogen atmosphere with continuous stirring.

-

Water will be formed as a byproduct and should be continuously removed, for example, by azeotropic distillation or under vacuum.

-

The reaction is typically monitored by measuring the acid value of the mixture. The reaction is considered complete when the acid value is low and constant.

-

The resulting product is the amidoamine intermediate.

-

-

Step 2: Quaternization (Betainization)

-

Rationale: The tertiary amine of the amidoamine intermediate is quaternized with sodium chloroacetate to form the final betaine structure.

-

In a separate vessel, dissolve sodium chloroacetate in deionized water.

-

Add the amidoamine intermediate to the sodium chloroacetate solution with stirring.

-

Heat the mixture to 80-95 °C and maintain this temperature for several hours. The pH should be maintained in the alkaline range (pH 8-10) by the addition of NaOH solution.

-

The final product is an aqueous solution of cocamidopropyl betaine.

-

Table 2: Key Parameters for CAPB Synthesis

| Parameter | Value | Rationale |

| Amidation Step | ||

| Molar Ratio (Fatty Acid : DMAPA) | 1 : 1.05-1.2 | A slight excess of DMAPA ensures complete reaction of the fatty acid. |

| Reaction Temperature | 140-160 °C | Facilitates the amidation reaction and removal of water. |

| Reaction Time | 4-8 hours | Dependent on the efficiency of water removal and should be monitored by acid value. |

| Quaternization Step | ||

| Molar Ratio (Amidoamine : Sodium Chloroacetate) | 1 : 1.0-1.05 | A slight excess of the chloroacetate can be used to ensure complete quaternization. |

| Reaction Temperature | 80-95 °C | Promotes the quaternization reaction at a reasonable rate. |

| pH | 8-10 | Ensures the carboxylate group is deprotonated and neutralizes any acid formed. |

Characterization and Quality Control

To ensure the successful synthesis and purity of the long-chain alkyl betainyl amino surfactants, a combination of analytical techniques should be employed.

Spectroscopic Methods

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying the functional groups present in the synthesized surfactant. Key characteristic peaks to look for include:

-

Broad O-H stretch (around 3400 cm⁻¹) from residual water or hydroxyl groups.

-

C-H stretching of the alkyl chain (around 2850-2960 cm⁻¹).

-

Strong C=O stretching of the carboxylate group (around 1600-1650 cm⁻¹).

-

For amido betaines, the amide I (C=O stretch) and amide II (N-H bend) bands will be present (around 1640 cm⁻¹ and 1550 cm⁻¹, respectively).

-

C-N stretching vibrations (around 1000-1250 cm⁻¹).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural information, confirming the connectivity of the atoms in the molecule.[8][9]

-

¹H NMR: Signals corresponding to the protons of the long alkyl chain, the methylene groups adjacent to the nitrogen and carboxylate groups, and the methyl groups on the quaternary nitrogen can be identified and integrated to confirm the structure.

-

¹³C NMR: The chemical shifts of the carbons in the alkyl chain, the quaternary ammonium center, and the carboxylate group can be used to verify the final product.

-

Chromatographic and Other Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a valuable technique for assessing the purity of the synthesized surfactant and for quantifying any unreacted starting materials or byproducts.[10][11] A variety of detectors can be used, including UV-Vis (if the molecule has a chromophore), evaporative light scattering detector (ELSD), or mass spectrometry (LC-MS).

-

Titration: The content of the active surfactant can often be determined by titration methods. For example, a two-phase titration can be used for the quantitative analysis of amphoteric surfactants.

-

Surface Tension Measurement: The effectiveness of the synthesized surfactant can be evaluated by measuring the surface tension of its aqueous solutions at various concentrations. This allows for the determination of the critical micelle concentration (CMC), a key parameter for any surfactant.[12]

Conclusion

The synthesis of long-chain alkyl betainyl amino surfactants is a well-established field with versatile and robust synthetic methodologies. By carefully controlling reaction parameters and employing appropriate purification and characterization techniques, researchers can produce high-purity surfactants tailored for specific applications. The protocols and insights provided in this guide are intended to serve as a solid foundation for the successful synthesis and evaluation of these important molecules in a research setting.

References

-

Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants: A review. (2018, February 1). Comptes Rendus Chimie. Available from: [Link]

-

How does the increase in alkyl chain length of cationic surfactants impact the viscosity and surface tension of binary liquid mixtures?. Consensus. Available from: [Link]

-

Influence of alkyl chain length of alpha olefin sulfonates on surface and interfacial properties. (2017, March 23). Colloids and Surfaces A: Physicochemical and Engineering Aspects. Available from: [Link]

-

Alkyl Chain Length Impact on Chemical Properties. (2025, July 15). Patsnap Eureka. Available from: [Link]

-

Development of amino acid-based surfactants: from synthesis to applications. Chalmers Research. Available from: [Link]

-

Amino acid-based surfactants – do they deserve more attention?. (2015, August 15). PubMed. Available from: [Link]

-

Influence of Alkyl Chain Length of Alpha Olefin Sulfonates on Surface and Interfacial Properties. ResearchGate. Available from: [Link]

-

α-Sulfo alkyl ester surfactants: Impact of changing the alkyl chain length on the adsorption, mixing properties and response to electrolytes of the tetradecanoate. (2021, March 15). PubMed. Available from: [Link]

-

Synthesis, Properties, and Applications of Amino Acids Based Surfactants: A Review. (2013, May 23). Tenside Surfactants Detergents. Available from: [Link]

-

amino acid-based surfactants: Topics by Science.gov. Science.gov. Available from: [Link]

- Synthetic method of dodecyl dimethyl betaine. Google Patents.

- Method for preparing N-long chain acyl neutral amino acid. Google Patents.

-

Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. (2025, August 8). ResearchGate. Available from: [Link]

- METHOD TO PRODUCE N-ACYL AMINO ACID SURFACTANTS USING N-ACYL AMINO ACID SURFACTANTS OR THE CORRESPONDING ANHYDRIDES AS CATALYSTS. (2014, February 27). Google Patents.

-

Analytical Methods for Anionic Surfactants. EUR-Lex. Available from: [Link]

- Lauryl betaine preparation method. Google Patents.

-

Chapter 17 | Analytical and Testing Methods for Surfactants. ResearchGate. Available from: [Link]

- Preparation method of N-acyl amino acid type surfactant. Google Patents.

- Method to produce N-acyl amino acid surfactants using N-acyl amino acid surfactants or the corresponding anhydrides as catalysts. Google Patents.

-

A Study of the Micellar Formation of N-Alkyl Betaine Ethyl Ester Chlorides Based on the Physicochemical Properties of Their Aqueous Solutions. (2024, April 18). MDPI. Available from: [Link]

-

CHARACTERIZING 12-N-12 GEMINI SURFACTANTS AND THEIR NOVEL INTERACTIONS WITH DNA. Texas Woman's University. Available from: [Link]

-

Analytical Methods for the Determination of Surfactants in Surface Water. University of Sheffield. Available from: [Link]

-

Surfactant Analysis. (2023, May 8). Labinsights. Available from: [Link]

-

Studies on the Synthesis and Application Properties of a Betaine Surfactant with a Benzene Ring Structure. (2023, March 30). MDPI. Available from: [Link]

-

FTIR spectrum of as-synthesized surfactant. ResearchGate. Available from: [Link]

- Betaine surfactant and preparation method and application thereof. Google Patents.

-

Studies on the Synthesis and Application Properties of a Betaine Surfactant with a Benzene Ring Structure. (2025, October 13). ResearchGate. Available from: [Link]

-

Safety Assessment of Alkyl Betaines as Used in Cosmetics. Cosmetic Ingredient Review. Available from: [Link]

-

Synthesis and Performance Evaluation of a Betaine Surfactant. ResearchGate. Available from: [Link]

- Synthetic process for the preparation of N,N dimethyl glycine (DMG). Google Patents.

Sources

- 1. Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants: A review [comptes-rendus.academie-sciences.fr]

- 2. tandfonline.com [tandfonline.com]

- 3. Amino acid-based surfactants – do they deserve more attention? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. consensus.app [consensus.app]

- 5. Alkyl Chain Length Impact on Chemical Properties [eureka.patsnap.com]

- 6. nbinno.com [nbinno.com]

- 7. CN103613509A - Synthetic method of dodecyl dimethyl betaine - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. eur-lex.europa.eu [eur-lex.europa.eu]

- 11. labinsights.nl [labinsights.nl]

- 12. researchgate.net [researchgate.net]

Application Note: Enhancing Capillary Electrophoresis Analysis of Carbonyl Compounds Using Girard's Reagent T Derivatization

Abstract

Capillary electrophoresis (CE) is a powerful analytical technique renowned for its high separation efficiency and minimal sample consumption.[1][2] However, its application to small, neutral molecules such as aldehydes and ketones is limited due to their lack of charge and chromophores. This application note details a robust methodology to overcome this challenge by employing (2-amino-2-oxoethyl)trimethylammonium chloride, commonly known as Girard's Reagent T (GirT), as a pre-capillary derivatizing agent.[3] By reacting GirT with carbonyl compounds, a permanent positive charge is introduced, enabling their separation and analysis by capillary zone electrophoresis (CZE) with high sensitivity and resolution.[4][5] This guide provides a comprehensive overview of the underlying principles, detailed experimental protocols, and applications relevant to researchers, scientists, and professionals in drug development and life sciences.

Introduction: The Challenge of Neutral Analyte Analysis

Capillary electrophoresis separates analytes based on their differential migration in an electric field, a principle that relies on the charge-to-mass ratio of the molecules.[1][6] Consequently, neutral compounds, including many biologically and pharmaceutically important aldehydes and ketones (e.g., steroids, reducing sugars, metabolic byproducts), are not separable by standard CZE. While techniques like Micellar Electrokinetic Chromatography (MEKC) can separate neutral molecules, they may not always provide the desired selectivity or compatibility with mass spectrometry (MS).[2][7]

Chemical derivatization offers a powerful solution by covalently attaching a charged tag to the neutral analyte. Girard's Reagent T, a quaternary ammonium derivative of acetohydrazide, is an ideal reagent for this purpose.[3][4] Its hydrazide functional group reacts specifically with aldehydes and ketones to form a stable hydrazone, thereby introducing a fixed, permanent cationic charge onto the target molecule.[4][5] This transformation renders the neutral analytes amenable to high-efficiency CZE separation and significantly enhances their detectability, particularly for MS-based methods.[4][8][9]

Principle of Girard's Reagent T Derivatization

The utility of Girard's Reagent T in CE is grounded in a straightforward chemical reaction and its profound impact on the electrophoretic properties of the analyte.

The Derivatization Reaction

GirT reacts with the carbonyl carbon of an aldehyde or ketone under mildly acidic conditions. The hydrazine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon, which is followed by the elimination of a water molecule to form a stable hydrazone.

The key feature of this reaction is the incorporation of the quaternary ammonium group from GirT into the analyte structure. This group carries a permanent positive charge, independent of the buffer pH.[4][5]

Impact on Electrophoretic Separation

-

Enabling Migration: The introduced positive charge allows the formerly neutral analyte to migrate in an electric field. In a typical fused-silica capillary with a buffer pH above 3, the electroosmotic flow (EOF) is directed towards the cathode (negative electrode).[10][11] The positively charged GirT-derivatives also migrate towards the cathode, resulting in rapid analysis times.

-

High Efficiency: CZE separations are characterized by their extremely high theoretical plate counts, largely due to the flat profile of the electroosmotic flow, which minimizes band broadening.[10] By converting analytes into charged species, this high-efficiency separation mechanism can be fully exploited.

-

Enhanced MS Detection: The pre-charged nature of the GirT-derivatives dramatically improves ionization efficiency in electrospray ionization mass spectrometry (ESI-MS).[4][5][8] This leads to significant improvements in sensitivity, often by orders of magnitude, enabling the detection of trace-level carbonyl compounds.[4][12]

Applications in Research and Development

The derivatization of carbonyl compounds with GirT has been successfully applied across various scientific disciplines, particularly in pharmaceutical and biological analysis.

-

Metabolomics and Biomarker Discovery: Profiling of reactive aldehydes generated during oxidative stress.[12]

-

Pharmaceutical Quality Control: Quantification of aldehyde impurities in drug formulations.

-

Food and Beverage Analysis: Determination of aldehydes and ketones that contribute to flavor and aroma profiles, or as indicators of spoilage.[13]

-

Glycomics: Analysis of reducing sugars by targeting their open-chain aldehyde form, which enhances MS sensitivity for glycan analysis.[8][9]

-

Steroid Analysis: Profiling of ketosteroids in biological matrices.[14][15]

| Application Area | Target Analytes | Typical Matrix | Benefit of GirT Derivatization |

| Drug Stability | Formaldehyde, Acetaldehyde | Drug Product Excipients | Enables quantification of low-level, UV-transparent impurities. |

| Metabolomics | 4-Hydroxynonenal, Malondialdehyde | Cell Lysate, Plasma | Greatly enhances sensitivity for ESI-MS detection of lipid peroxidation markers. |

| Glycan Analysis | Monosaccharides, Oligosaccharides | Released from Glycoproteins | Introduces a permanent charge for improved MS signal and simplified spectra.[8][9] |

| Endocrinology | Corticosteroids, Androgens | Serum, Urine | Allows for sensitive profiling of ketosteroids by CE-MS.[14] |

Experimental Protocols

Protocol for Derivatization of Carbonyls with Girard's Reagent T

This protocol provides a general procedure for derivatizing a standard mixture of aldehydes. Optimization of reaction time, temperature, and reagent ratios may be necessary for specific applications.

Materials:

-

Girard's Reagent T (CAS 123-46-6)

-

Methanol (HPLC Grade)

-

Glacial Acetic Acid

-

Analyte Stock Solution (e.g., a mixture of aldehydes/ketones at 1 mg/mL in methanol)

-

Microcentrifuge tubes (1.5 mL)

-

Heating block or water bath

Procedure:

-

Prepare Derivatization Reagent: Dissolve 20 mg of Girard's Reagent T in 1 mL of methanol. This solution should be prepared fresh.

-

Prepare Reaction Mixture: In a 1.5 mL microcentrifuge tube, combine:

-

50 µL of Analyte Stock Solution

-

200 µL of the GirT/Methanol solution

-

25 µL of Glacial Acetic Acid (acts as a catalyst)

-

-

Reaction Incubation: Vortex the mixture briefly to ensure homogeneity. Incubate the sealed tube at 60°C for 1 hour.

-

Sample Dilution: After incubation, cool the reaction mixture to room temperature. Dilute the sample with the CE background electrolyte (BGE) to an appropriate concentration for analysis (e.g., a 1:100 dilution).

-

Analysis: The sample is now ready for injection into the CE system.

Caption: Workflow for carbonyl derivatization with Girard's Reagent T.

Protocol for Capillary Electrophoresis Separation

This protocol describes a typical CZE method for separating the positively charged GirT-derivatives.

Instrumentation & Consumables:

-

Capillary Electrophoresis System with UV or DAD detector

-

Fused-Silica Capillary (e.g., 50 µm I.D., 30 cm effective length, 40.2 cm total length)

-

Background Electrolyte (BGE): 50 mM Phosphate Buffer, pH 2.5

-

Rinse Solutions: 0.1 M Hydrochloric Acid, 0.1 M Sodium Hydroxide, Deionized Water

Procedure:

-

Capillary Conditioning (for a new capillary):

-

Rinse with 0.1 M NaOH for 20 minutes.

-

Rinse with Deionized Water for 10 minutes.

-

Rinse with 0.1 M HCl for 10 minutes.

-

Rinse with Deionized Water for 10 minutes.

-

Finally, equilibrate with the BGE for 15 minutes.

-

-

Pre-Run Rinse: Before each injection, perform a sequential rinse:

-

0.1 M NaOH (1 minute)

-

Deionized Water (1 minute)

-

BGE (2 minutes)

-

-

Sample Injection: Inject the diluted, derivatized sample using a hydrodynamic injection (e.g., 50 mbar for 5 seconds).

-

Separation: Apply a separation voltage of +20 kV (normal polarity). The anode should be at the inlet and the cathode at the outlet.

-

Detection: Monitor the absorbance at a wavelength appropriate for the hydrazone derivative (typically around 260-280 nm).

Caption: General workflow for CE analysis of GirT-derivatized analytes.

Trustworthiness and Method Validation Insights

To ensure the reliability and reproducibility of this method, consider the following:

-

Derivatization Efficiency: The reaction should be driven to completion to ensure accurate quantification. It is crucial to use a sufficient molar excess of Girard's Reagent T relative to the analyte.[4] The reaction yield can be assessed by analyzing samples with varying reaction times or reagent concentrations until a plateau in peak area is observed.

-

Stability of Derivatives: The stability of the formed hydrazones should be evaluated over the typical duration of an analytical sequence. Store derivatized samples at low temperatures (4°C) and protect them from light if they are found to be labile.

-

System Suitability: Before analyzing samples, inject a standard mixture of derivatized analytes to verify system performance. Key parameters to monitor include migration time reproducibility (RSD < 2%), peak efficiency (theoretical plates), and resolution between critical pairs.

-

Control of Electroosmotic Flow (EOF): The EOF is a critical parameter for reproducible migration times.[11] The pre-run capillary rinsing protocol described is essential for maintaining a consistent capillary wall surface and, therefore, a stable EOF.

Conclusion

The use of (2-amino-2-oxoethyl)trimethylammonium chloride (Girard's Reagent T) as a derivatizing agent is a highly effective strategy for the analysis of neutral carbonyl compounds by capillary electrophoresis. This approach imparts a permanent positive charge on the analytes, enabling high-efficiency separation and significantly enhancing detection sensitivity, especially when coupled with mass spectrometry. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to implement this powerful technique for the reliable quantification and characterization of aldehydes and ketones in a variety of complex matrices.

References

-

On-Tissue Derivatization with Girard's Reagent P Enhances N-Glycan Signals for Formalin-Fixed Paraffin-Embedded Tissue Sections in MALDI Mass Spectrometry Imaging. (2020). Analytical Chemistry. Available at: [Link]

-

Trace carbonyl analysis in water samples by integrating magnetic molecular imprinting and capillary electrophoresis. (2021). Scientific Reports. Available at: [Link]

-

On-Tissue Derivatization with Girard's Reagent P Enhances N-Glycan Signals for Formalin-Fixed Paraffin-Embedded Tissue Sections in MALDI Mass Spectrometry Imaging - PMC. (n.d.). Available at: [Link]

-

Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC. (n.d.). Available at: [Link]

-

Isotope-coded derivatization with designed Girard-type reagent as charged isobaric mass tags for non-targeted profiling and discovery of natural aldehydes by liquid chromatography-tandem mass spectrometry. (2023). ResearchGate. Available at: [Link]

-

Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). JoVE. Available at: [Link]

-

Derivatization With Girard Reagent T Combined With - Amanote Research. (n.d.). Available at: [Link]

-

Alternative Methodologies for the Determination of Aldehydes by Capillary Electrophoresis. (1999). ResearchGate. Available at: [Link]

-

Capillary electrophoresis - Wikipedia. (n.d.). Available at: [Link]

-

Derivatization with Girard reagent T combined with LC-MS/MS for the sensitive detection of 5-formyl-2'-deoxyuridine in cellular DNA. (2007). PubMed. Available at: [Link]

-

Introduction to Capillary Electrophoresis. (n.d.). SCIEX. Available at: [Link]

-

A modified Girard derivatizing reagent for universal profiling and trace analysis of aldehydes and ketones by electrospray ionization tandem mass spectrometry. (2008). ResearchGate. Available at: [Link]

-

Application of capillary electrophoresis and related techniques to drug metabolism studies. (n.d.). PubMed. Available at: [Link]

-

Derivatization in Mass Spectrometry. (2004). Spectroscopy Online. Available at: [Link]

-

Capillary Electrophoresis - Chemistry LibreTexts. (2023). Available at: [Link]

-

Liquid chromatography-mass spectrometry behavior of Girard's reagent T derivatives of oxosteroid intact phase II metabolites for doping control purposes. (2021). ResearchGate. Available at: [Link]

-

Challenging applications of capillary electrophoresis in biopharmaceutical analysis. (n.d.). Eurofins. Available at: [Link]

-

Separation of amino acids and amines by capillary electrophoresis using poly(ethylene oxide) solution containing cetyltrimethylammonium bromide. (2009). PubMed. Available at: [Link]

-

Basic Principles and Modes of Capillary Electrophoresis. (n.d.). Available at: [Link]

-

Capillary Electrophoresis-An insight into different modes and it's applications. (n.d.). Available at: [Link]

-

Applications of Capillary Electrophoresis in Pharmaceutical Analysis. (2015). ResearchGate. Available at: [Link]

Sources

- 1. sciex.com [sciex.com]

- 2. japer.in [japer.in]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Derivatization with Girard reagent T combined with LC-MS/MS for the sensitive detection of 5-formyl-2'-deoxyuridine in cellular DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. usp.org [usp.org]

- 7. Trace carbonyl analysis in water samples by integrating magnetic molecular imprinting and capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. On-Tissue Derivatization with Girard’s Reagent P Enhances N-Glycan Signals for Formalin-Fixed Paraffin-Embedded Tissue Sections in MALDI Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Capillary electrophoresis - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. Separation of amino acids and amines by capillary electrophoresis using poly(ethylene oxide) solution containing cetyltrimethylammonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Application Note: Trimethylglycinamide Chloride (TMGA-Cl) in Green Organic Synthesis

Abstract & Strategic Overview

Trimethylglycinamide chloride (TMGA-Cl), also known as (Carbamoylmethyl)trimethylammonium chloride, represents a pivotal shift in "Green Chemistry" reagents. Unlike its parent compound Betaine (zwitterionic) or the ubiquitous Choline Chloride (hydroxyl-functionalized), TMGA-Cl introduces a primary amide functionality into the quaternary ammonium scaffold.

This structural modification confers unique hydrogen-bonding capabilities, making TMGA-Cl an exceptional candidate for:

-

Deep Eutectic Solvents (DES): Forming supramolecular solvent systems with superior thermal stability and unique solvation properties for difficult substrates.

-

Organocatalysis: Acting as a dual-activation catalyst for C-C bond formation (e.g., Knoevenagel, Aldol) and heterocycle synthesis.

-

Phase Transfer Catalysis (PTC): Facilitating nucleophilic substitutions in biphasic systems.

This guide provides validated protocols for synthesizing the reagent itself and deploying it in high-value organic transformations.

Chemical Identity & Properties

| Property | Description |

| IUPAC Name | 2-Amino-N,N,N-trimethyl-2-oxoethanaminium chloride |

| Common Names | Betaine amide chloride; Girard's Reagent T Amide (Analog); TMGA-Cl |

| Structure | |

| Role | Hydrogen Bond Acceptor (HBA), Phase Transfer Catalyst, Ionic Liquid Precursor |

| Key Advantage | The amide group acts as a distinct H-bond donor/acceptor motif compared to the -OH of Choline, influencing transition state stabilization. |

Preparation of the Reagent (TMGA-Cl)

Before application, the high-purity salt must be synthesized. Commercial sources often contain hygroscopic impurities.

Protocol A: Nucleophilic Substitution Synthesis

Objective: Synthesize crystalline TMGA-Cl from chloroacetamide and trimethylamine.

Reagents:

-

2-Chloroacetamide (98%)

-

Trimethylamine (33% wt. solution in ethanol or anhydrous gas)

-

Solvent: Absolute Ethanol

-

Recrystallization Solvent: Ethanol/Acetone mix

Workflow:

-

Dissolution: Dissolve 2-Chloroacetamide (10.0 g, 107 mmol) in 50 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.

-

Addition:

-

Option A (Solution): Add Trimethylamine solution (25 mL, excess) dropwise over 15 minutes at 0°C.

-

Option B (Gas): Bubble anhydrous Trimethylamine gas through the solution for 30 minutes.

-

-

Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 4 hours. A white precipitate will begin to form.[1]

-

Isolation: Cool the mixture to 4°C overnight. Filter the white crystalline solid under vacuum.[1]

-

Purification: Wash the cake with cold acetone (

mL) to remove unreacted chloroacetamide. -

Drying: Dry in a vacuum oven at 50°C for 6 hours.

Application 1: Deep Eutectic Solvent (DES) Formulation[8][9][10]

TMGA-Cl serves as the Hydrogen Bond Acceptor (HBA). When mixed with a Hydrogen Bond Donor (HBD), it forms a liquid at room temperature (or slightly elevated), creating a "Green Solvent" capable of dissolving metal oxides and organic substrates.

Protocol B: Preparation of TMGA-Cl/Urea DES

Ratio: 1:2 (Molar)

-

Weighing: Combine TMGA-Cl (15.25 g, 0.1 mol) and Urea (12.01 g, 0.2 mol) in a beaker.

-

Fusion: Heat the mixture to 80°C with gentle stirring.

-

Eutectic Formation: The solids will slowly melt and merge into a clear, viscous, colorless liquid.

-

Conditioning: Stir for 30 minutes at 80°C to ensure homogeneity.

-

Storage: Store in a desiccator. The liquid is hygroscopic.

Mechanistic Insight:

The chloride anion of TMGA-Cl forms a complex hydrogen-bonding network with the urea protons (

Application 2: Catalytic Knoevenagel Condensation[3]

This protocol demonstrates the use of TMGA-Cl (as part of a DES or aqueous catalyst) to drive C-C bond formation without toxic organic solvents.

Reaction: Benzaldehyde + Malononitrile